Hydrochlorure d'aldoxorubicine

Vue d'ensemble

Description

L’aldoxorubicine (chlorhydrate) est un conjugué de doxorubicine ciblant les tumeurs développé par CytRx. Ce composé est conçu pour améliorer l’administration et l’efficacité de la doxorubicine, un agent chimiothérapeutique bien connu, en ciblant les tumeurs plus efficacement et en réduisant la toxicité systémique .

Applications De Recherche Scientifique

Aldoxorubicin (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

L’aldoxorubicine (chlorhydrate) exerce ses effets par un mécanisme unique :

Liaison à l’albumine : Après l’administration, l’aldoxorubicine se lie rapidement à l’albumine circulante endogène via le lieur EMCH.

Ciblage tumoral : L’aldoxorubicine liée à l’albumine s’accumule préférentiellement dans les tumeurs en raison de l’effet d’augmentation de la perméabilité et de la rétention.

Clivage acide : L’environnement acide de la tumeur provoque le clivage du lieur EMCH, libérant la doxorubicine libre au niveau du site tumoral.

Effets cytotoxiques : La doxorubicine libre s’intercale avec l’ADN, inhibe la topoisomérase II et génère des espèces réactives de l’oxygène, conduisant à l’apoptose et à la mort cellulaire.

Analyse Biochimique

Biochemical Properties

Aldoxorubicin hydrochloride plays a significant role in biochemical reactions. After administration, it rapidly binds to endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of the acid-sensitive linker . This interaction with albumin allows for targeted delivery to tumor cells, bypassing uptake by other non-specific sites including the heart, bone marrow, and gastrointestinal tract .

Cellular Effects

Aldoxorubicin hydrochloride has profound effects on various types of cells and cellular processes. The bound doxorubicin, once released in the tumor cell, can interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of Aldoxorubicin hydrochloride involves its conversion into doxorubicin in the acidic environment of the tumor cell . Doxorubicin, the active form of the drug, is known to intercalate with DNA, disrupting its structure and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and transcription .

Temporal Effects in Laboratory Settings

It is known that the drug is stable in circulation and does not readily accumulate in body compartments outside of the bloodstream .

Metabolic Pathways

As a prodrug, it is converted into doxorubicin in the tumor cell’s acidic environment

Transport and Distribution

Aldoxorubicin hydrochloride is transported and distributed within cells and tissues by binding to albumin in the bloodstream . This albumin-bound form preferentially accumulates in tumors, allowing for targeted delivery of the drug .

Subcellular Localization

Given that the active form of the drug, doxorubicin, intercalates with DNA, it is likely that it localizes to the nucleus of the cell

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’aldoxorubicine (chlorhydrate) implique la conjugaison de la doxorubicine avec l’hydrazide d’acide N-ε-maléimidocaproïque (EMCH). La réaction se produit généralement dans des conditions légèrement acides pour assurer la stabilité du lieur sensible à l’acide . Le processus implique la formation d’une liaison hydrazone entre le groupe hydrazide de l’EMCH et le groupe cétone de la doxorubicine.

Méthodes de production industrielle

La production industrielle de l’aldoxorubicine (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’aldoxorubicine (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le lieur sensible à l’acide (EMCH) est clivé dans l’environnement acide des tumeurs, libérant la doxorubicine libre.

Oxydation et réduction : En tant que dérivé de la doxorubicine, l’aldoxorubicine peut participer à des réactions redox, notamment celles impliquant la partie quinone de la doxorubicine.

Réactifs et conditions courants

Hydrolyse : Des conditions acides (pH < 5) sont généralement utilisées pour cliver le lieur EMCH.

Oxydation et réduction : Les réactifs courants comprennent les oxydants comme le peroxyde d’hydrogène et les réducteurs comme le borohydrure de sodium.

Principaux produits formés

Hydrolyse : Le principal produit est la doxorubicine libre, qui exerce ses effets cytotoxiques sur les cellules tumorales.

Oxydation et réduction : Les produits dépendent des conditions redox spécifiques, mais impliquent généralement des modifications de la structure quinone de la doxorubicine.

Applications de la recherche scientifique

L’aldoxorubicine (chlorhydrate) a une large gamme d’applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Comparaison Avec Des Composés Similaires

L’aldoxorubicine (chlorhydrate) est unique par rapport aux autres composés similaires en raison de son système de délivrance ciblé et de sa toxicité systémique réduite. Les composés similaires incluent :

Doxorubicine : Le composé parent, largement utilisé en chimiothérapie, mais associé à une cardiotoxicité significative.

Épirubicine : Une autre anthracycline avec un mécanisme d’action similaire, mais des propriétés pharmacocinétiques différentes.

Daunorubicine : Similaire à la doxorubicine, mais principalement utilisée pour traiter la leucémie.

L’unicité de l’aldoxorubicine réside dans sa capacité à délivrer la doxorubicine spécifiquement aux sites tumoraux, améliorant ainsi l’efficacité et minimisant les effets indésirables .

Propriétés

IUPAC Name |

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKHWQPYPXRQTM-UKFSEGPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361563-03-2 | |

| Record name | ALDOXORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

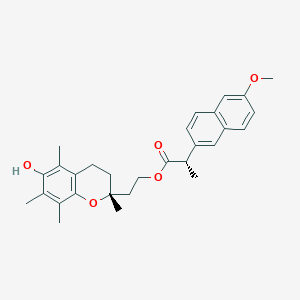

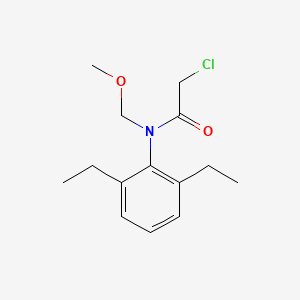

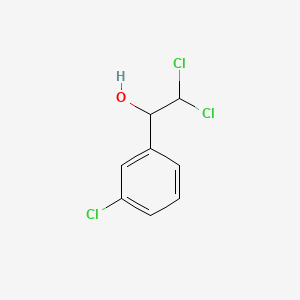

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)